Antiprion Activity: 2-Methyl Substitution on Indole Produces Complete Loss of Activity vs. Subnanomolar EC50 for 2-Unsubstituted Analogs
In a definitive SAR study by Thompson et al. (2009), a library of indole-3-glyoxylamides was screened in the SMB scrapie-infected cell line model. All 2-methylindole-3-glyoxylamides (compounds 41, 61–79) were devoid of antiprion cell-line activity, even where the analogous 2-unsubstituted compounds had achieved submicromolar EC50 values [1]. The authors explicitly concluded that 'substitution at the 2-position of the indole ring is clearly not tolerated in terms of antiprion activity' [1]. For context, the most potent 2-unsubstituted indole-3-glyoxylamides in the same study achieved EC50 values as low as 1 nM (compound 99, p-1H-pyrazolyl anilide) and 11 nM (compound 13, p-methoxy anilide) [1]. This SAR was further confirmed in follow-up studies where optimized compounds achieved EC50 < 10 nM in prion-infected cell models [2]. The target compound CAS 852372-05-5, bearing a 2-methyl substituent, is therefore predicted to be inactive in antiprion assays, making it suitable as a negative-control compound or for investigative programs deliberately targeting non-antiprion mechanisms within the indole-3-glyoxylamide chemical space.
| Evidence Dimension | Antiprion activity in SMB scrapie-infected cell line (EC50) |
|---|---|
| Target Compound Data | Predicted inactive (all 2-methylindole-3-glyoxylamides were devoid of antiprion activity in the Thompson 2009 library: compounds 41, 61–79 showed no reduction of PrPSc at concentrations up to 20 μM) |
| Comparator Or Baseline | 2-Unsubstituted indole-3-glyoxylamides: compound 13 (p-OMe anilide) EC50 = 11 nM; compound 99 (p-1H-pyrazolyl anilide) EC50 = 1 nM; compound 16 (p-F anilide) EC50 = 64 nM |
| Quantified Difference | >1,800-fold difference in potency (11 nM vs. inactive at 20,000 nM); activity reduced from low nanomolar to undetectable |
| Conditions | SMB (scrapie-infected mouse brain) cell line; 5-day compound exposure; PrPSc quantification by ELISA; curcumin (EC50 = 0.95 μM) and quinacrine (EC50 = 0.42 μM) as positive controls |
Why This Matters
For procurement decisions in antiprion drug discovery programs, CAS 852372-05-5 cannot substitute for 2-unsubstituted indole-3-glyoxylamides; conversely, it offers a structurally matched inactive control compound that is otherwise unavailable from the 2-unsubstituted series.
- [1] Thompson MJ, Borsenberger V, Louth JC, Judd KE, Chen B. Design, Synthesis, and Structure-Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. J Med Chem. 2009;52(23):7503-7511. doi:10.1021/jm900920x. View Source
- [2] Thompson MJ, Louth JC, Ferrara S, Sorrell FJ, Irving BJ, Cochrane EJ, Meijer AJ, Chen B. Structure-Activity Relationship Refinement and Further Assessment of Indole-3-glyoxylamides as a Lead Series against Prion Disease. ChemMedChem. 2011;6(1):115-130. doi:10.1002/cmdc.201000383. View Source
